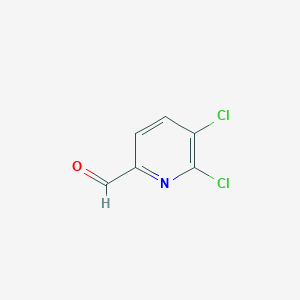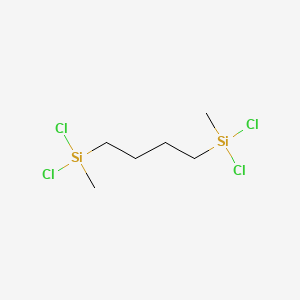
1,4-Bis(methyldichlorosilyl)butane
Overview
Description
1,4-Bis(methyldichlorosilyl)butane, also known as BMDB, is a chemical compound that is widely used in scientific research for its unique properties. BMDB is a member of the organosilicon family of compounds, which are characterized by the presence of silicon atoms in their molecular structure. BMDB is a colorless liquid that is soluble in organic solvents and has a boiling point of 210°C. In
Scientific Research Applications
Synthesis and Catalysis
1,4-Bis(methyldichlorosilyl)butane has been utilized in various synthesis and catalysis applications. It played a role in the synthesis of well-defined hydroxy-terminated 4-arm polyethylene (PE) stars and was further transformed into (PE-b-PCL)4 star block copolymers and (PE-b-PMMA2)4 dendrimer-like stars through ring-opening polymerization and esterification processes. The process showcased the compound's utility in creating complex polymeric structures with potential applications in materials science (Zhang et al., 2016).
Coordination Polymers
This compound has been involved in the formation of coordination polymers. In one study, different 1D and 3D polymeric structures were formed by treating flexible ligands with zinc salts, demonstrating the compound's role in constructing novel metal–organic frameworks with potential applications in catalysis, gas storage, or separation technologies (Nobakht et al., 2014).
Photocatalytic Properties
The compound was used in the synthesis of coordination polymers that were explored for their photocatalytic properties. These polymers demonstrated potential as photocatalysts for the degradation of organic dyes, highlighting the compound's role in environmental remediation and the development of new photocatalytic materials (Lu et al., 2018).
Mechanism of Action
1,4-Bis(methyldichlorosilyl)butane, also known as BIS(METHYLDICHLOROSILYL)BUTANE, is a compound with the molecular formula C6H14Cl4Si2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is known to be sensitive to moisture, water, and protic solvents . Therefore, the compound’s environment can significantly impact its stability and efficacy.
properties
IUPAC Name |
dichloro-[4-[dichloro(methyl)silyl]butyl]-methylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl4Si2/c1-11(7,8)5-3-4-6-12(2,9)10/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVMIIAKISKTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCC[Si](C)(Cl)Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride](/img/structure/B6593092.png)
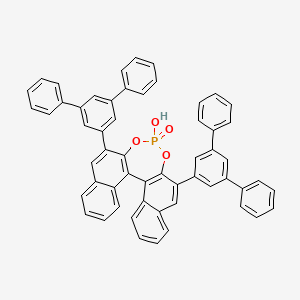
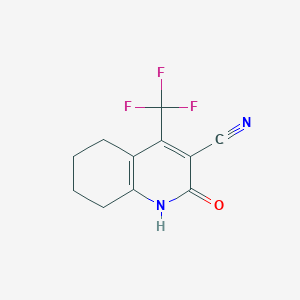

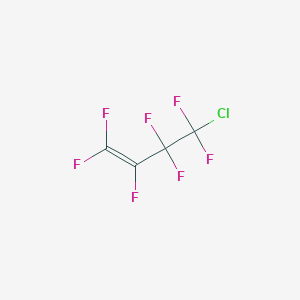
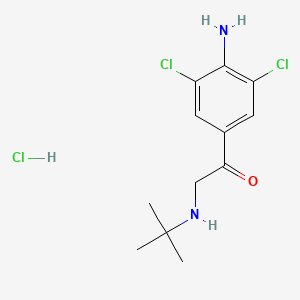
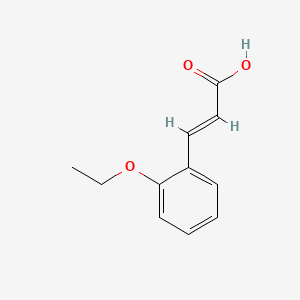
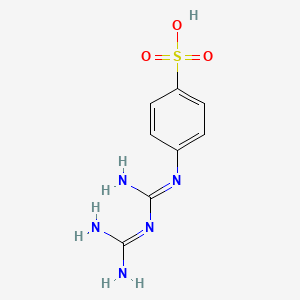
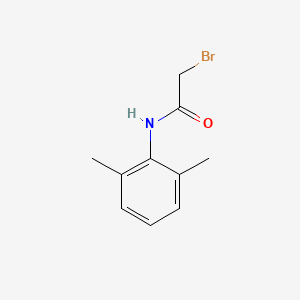

![(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B6593171.png)
